molecular formula C30H44O6 B13086460 KadcoccitoneB

KadcoccitoneB

Cat. No.: B13086460
M. Wt: 500.7 g/mol
InChI Key: AFMAJKYNAGLXHD-CLCIZXABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadcoccitoneB is a lanostane-type triterpenoid compound isolated from the stems of the plant Kadsura coccinea, which is widely grown in southern China. This plant is known for its medicinal properties and has been traditionally used to treat various ailments such as gastropathy and rheumatic arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

KadcoccitoneB can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the stems of Kadsura coccinea using techniques such as high-performance liquid chromatography (HPLC) and ultraviolet (UV) guided approaches. The structural and configurational determination of the compound is accomplished through extensive spectroscopic analysis coupled with quantum chemical calculations .

Chemical Reactions Analysis

Types of Reactions

KadcoccitoneB undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

KadcoccitoneB has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of KadcoccitoneB involves its interaction with specific molecular targets and pathways within the cell. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various cellular responses, such as apoptosis (programmed cell death) in cancer cells or anti-inflammatory effects in immune cells .

Comparison with Similar Compounds

Similar Compounds

KadcoccitoneB is structurally similar to other lanostane-type triterpenoids, such as kadcoccitanes A–D and neokadcoccitane A. These compounds share a common lanostane scaffold but differ in their functional groups and stereochemistry .

Uniqueness

What sets this compound apart from other similar compounds is its unique extended π-conjugated system, which is not commonly present in other lanostane triterpenoids. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6S)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19+,21-,22-,27+,28-,29+,30-/m0/s1

InChI Key

AFMAJKYNAGLXHD-CLCIZXABSA-N

Isomeric SMILES

C[C@@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C

Origin of Product

United States

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